(5-Brom-2-chlorphenyl)(3-((4-(Trifluormethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

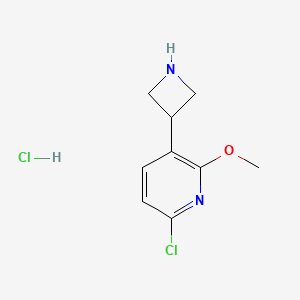

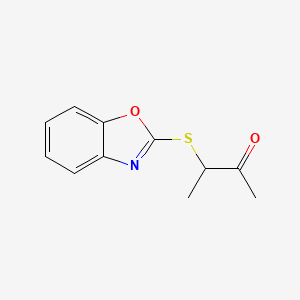

(5-Bromo-2-chlorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H13BrClF3N2O2 and its molecular weight is 449.65. The purity is usually 95%.

BenchChem offers high-quality (5-Bromo-2-chlorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-2-chlorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. Katalytische Protodeboronierung von Pinacol-Boronsäureestern Diese Verbindung wurde bei der katalytischen Protodeboronierung von Pinacol-Boronsäureestern verwendet, die hochwertvolle Bausteine in der organischen Synthese sind . Dieser Prozess ermöglicht eine formale Anti-Markovnikov-Alken-Hydromethylierung, eine wertvolle, aber bisher unbekannte Transformation .

Suzuki–Miyaura-Kupplung

Die Suzuki–Miyaura (SM)-Kupplungsreaktion ist eine weit verbreitete, übergangsmetallkatalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion . Diese Verbindung kann mit ihrer Bor-Einheit in diesem Prozess verwendet werden .

Verbesserung der Arzneimittelpotenz

Ein Molekül mit einer -CF3-Gruppe, die an einem tertiären stereogenen Zentrum in einem heteroaliphatischen Ring gebunden ist, zeigte eine verbesserte Arzneimittelpotenz gegenüber der Inhibition des Reverse-Transkriptase-Enzyms . Dies wird durch die Senkung des pKa des cyclischen Carbamat durch eine Schlüssel-Wasserstoffbrückenbindungs-Wechselwirkung mit dem Protein erreicht .

Kristallstruktur-Analyse

Die Kristallstruktur dieser Verbindung wurde analysiert und ergab, dass sie in der triklinen P-1-Raumgruppe mit zwei kristallographisch unabhängigen Molekülen in der asymmetrischen Einheit kristallisiert . Alle Bindungslängen und -winkel liegen in den erwarteten Bereichen .

5. Synthese von δ-®-Konicein und Indolizidin 209B Der Protodeboronierungsprozess unter Verwendung dieser Verbindung wurde weiter zur formalen Totalsynthese von δ-®-Konicein und Indolizidin 209B eingesetzt .

6. Anwendung in Methoxy-geschütztem (−)-Δ8-THC und Cholesterin Die Hydromethylierungssequenz unter Verwendung dieser Verbindung wurde auf Methoxy-geschütztes (−)-Δ8-THC und Cholesterin angewendet .

Eigenschaften

IUPAC Name |

(5-bromo-2-chlorophenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrClF3N2O2/c18-11-1-2-14(19)13(8-11)16(25)24-6-4-12(9-24)26-15-7-10(3-5-23-15)17(20,21)22/h1-3,5,7-8,12H,4,6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNGBFUTGXRQIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=C(C=CC(=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2470046.png)

![4-Bromothieno[3,2-d]pyrimidine](/img/structure/B2470049.png)

![methyl 2-({5-[3-(morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2470063.png)